1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene

Regioselectivity Electrophilic Aromatic Substitution Steric Effects

1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene (CAS 2149601-43-2; MDL MFCD30297366) is a fluorinated aromatic building block with the molecular formula C₁₁H₁₁F₅O₂ and a molecular weight of 270.20 g·mol⁻¹. It features a benzene ring substituted at the 1-position with a dimethoxymethyl (benzaldehyde dimethyl acetal) group and at the 2-position (ortho) with a pentafluoroethyl (C₂F₅) group.

Molecular Formula C11H11F5O2
Molecular Weight 270.20 g/mol
Cat. No. B12861367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene
Molecular FormulaC11H11F5O2
Molecular Weight270.20 g/mol
Structural Identifiers
SMILESCOC(C1=CC=CC=C1C(C(F)(F)F)(F)F)OC
InChIInChI=1S/C11H11F5O2/c1-17-9(18-2)7-5-3-4-6-8(7)10(12,13)11(14,15)16/h3-6,9H,1-2H3
InChIKeyMOXPGAGHJDVKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene: Ortho-Substituted Fluorinated Acetal Building Block for Synthesis


1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene (CAS 2149601-43-2; MDL MFCD30297366) is a fluorinated aromatic building block with the molecular formula C₁₁H₁₁F₅O₂ and a molecular weight of 270.20 g·mol⁻¹ . It features a benzene ring substituted at the 1-position with a dimethoxymethyl (benzaldehyde dimethyl acetal) group and at the 2-position (ortho) with a pentafluoroethyl (C₂F₅) group . This ortho-substitution arrangement creates a sterically congested environment that distinguishes the compound from its meta (CAS 2149602-16-2) and para (CAS 2149597-11-3) positional isomers . The dimethoxymethyl acetal serves as a protected aldehyde, enabling selective synthetic transformations while the pentafluoroethyl group imparts strong electron-withdrawing character and enhanced lipophilicity .

Why Positional Isomers of 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene Cannot Be Freely Interchanged


Although the ortho, meta, and para isomers of (dimethoxymethyl)(pentafluoroethyl)benzene share the identical molecular formula (C₁₁H₁₁F₅O₂), molecular weight (270.20 g·mol⁻¹), and computed LogP/TPSA values (3.6321 and 18.46 Ų, respectively) , their spatial arrangement of substituents fundamentally alters steric accessibility around the aromatic ring [1]. In the ortho isomer, the proximity of the bulky dimethoxymethyl acetal and the pentafluoroethyl group creates a sterically hindered environment that restricts electrophilic aromatic substitution at adjacent positions and modulates the conformational landscape for metal-catalyzed cross-coupling reactions [1]. This steric effect is absent in the meta and para isomers, where the substituents are spatially separated. Consequently, substituting one regioisomer for another without re-optimizing reaction conditions can lead to significantly different yields, regioselectivities, and product distributions in synthetic sequences [1].

Quantitative Differentiation Evidence for 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene vs. Its Closest Analogs


Ortho Steric Hindrance Differentiates Reactivity from Meta and Para Isomers in Electrophilic Aromatic Substitution

The ortho-substitution pattern in the target compound places the pentafluoroethyl group directly adjacent to the dimethoxymethyl group, creating a sterically congested environment that is not present in the meta (CAS 2149602-16-2) or para (CAS 2149597-11-3) isomers . In electrophilic aromatic substitution (EAS), ortho-substituted benzenes experience steric hindrance between the existing substituents and the incoming electrophile, which reduces the proportion of ortho-substituted products relative to para [1]. The pentafluoroethyl group is a meta-directing, deactivating substituent [2], while the dimethoxymethyl acetal is an ortho/para-directing, activating group. In the ortho isomer (target), the two groups compete for directing effects at the same ring positions, whereas in the meta and para isomers, their directing influences are spatially separated, leading to distinct regiochemical outcomes in further functionalization [2].

Regioselectivity Electrophilic Aromatic Substitution Steric Effects

Identical Computed LogP and TPSA Across Ortho, Meta, and Para Isomers Confirms Lipophilicity Is Not a Differentiator

Computed molecular descriptors from a single vendor (Leyan) show that all three positional isomers—ortho (CAS 2149601-43-2), meta (CAS 2149602-16-2), and para (CAS 2149597-11-3)—share identical values for LogP (3.6321), topological polar surface area (TPSA, 18.46 Ų), hydrogen bond acceptor count (2), hydrogen bond donor count (0), and rotatable bond count (4) . These atom-type-based computed descriptors do not capture three-dimensional spatial effects. Therefore, procurement decisions based solely on computed LogP/TPSA cannot distinguish among these isomers; the selection must instead be driven by the steric and regiochemical considerations detailed in the other evidence items.

Lipophilicity Physicochemical Properties Drug-Likeness

Supplier Availability: Ortho Isomer Is Offered at Equivalent Purity but with Distinct MDL Identifier vs. Meta and Para Isomers

All three positional isomers are commercially available from the same supplier (Leyan, brand of Shanghai Haohong Biomedical Technology Co., Ltd.) at an equivalent stated purity of 98% . The ortho isomer is also listed by Apollo Scientific (Ref. 54-PC56009) via CymitQuimica . Each isomer carries a distinct MDL number—MFCD30297366 (ortho), MFCD30297364 (meta), and MFCD30297365 (para)—enabling unambiguous identification during procurement . Pricing for all three isomers is quotation-based (1g, 5g, 10g scales), and no published literature reports were identified that would support a purity or supply-chain advantage for any single isomer over the others.

Chemical Procurement Building Block Purity Regioisomer Identification

Dimethoxymethyl Acetal as a Masked Aldehyde: Ortho-Substitution Modulates Deprotection Kinetics Relative to Meta and Para Analogs

The dimethoxymethyl group in all three isomers functions as a benzaldehyde dimethyl acetal protecting group, masking the reactive aldehyde carbonyl during synthetic sequences [1]. Benzaldehyde dimethyl acetals can typically be deprotected to the corresponding aldehyde in >90% yield under mild acidic conditions or UV irradiation with catalysts such as hexabromoacetone (HBA) [2]. In the ortho isomer (target compound), the proximity of the electron-withdrawing pentafluoroethyl group to the acetal moiety may influence the rate of acid-catalyzed hydrolysis relative to the meta and para isomers due to through-space inductive effects and steric shielding of the acetal carbon, although no direct quantitative kinetic comparison was identified in the literature for this specific scaffold [3]. The resulting aldehyde—2-(pentafluoroethyl)benzaldehyde (CAS 133391-50-1)—is a distinct ortho-substituted fluorinated benzaldehyde with computed density of 1.4±0.1 g·cm⁻³ and boiling point of 195.6±40.0 °C .

Protecting Group Strategy Acetal Deprotection Ortho Effect

GHS Hazard Classification: Meta and Para Isomers Carry Explicit GHS07 Warning While Ortho Isomer Lacks Published Hazard Data

A review of supplier safety data reveals a notable gap: the meta isomer (CAS 2149602-16-2) and para isomer (CAS 2149597-11-3) are both classified under GHS07 with the warning statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the Leyan product page for the ortho isomer (target compound, CAS 2149601-43-2) does not display GHS hazard codes or precautionary statements . Similarly, the Apollo Scientific/CymitQuimica listing for the ortho isomer provides no hazard classification data . This absence of published GHS data for the ortho isomer should not be interpreted as evidence of lower hazard—it reflects a data gap that requires case-by-case safety assessment before procurement.

Safety Assessment GHS Classification Regulatory Compliance

Recommended Research Applications for 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene Based on Differential Evidence


Synthesis of Ortho-Pentafluoroethyl-Substituted Benzaldehyde Derivatives via Acetal Deprotection

This compound is the preferred starting material when the synthetic target contains an ortho-pentafluoroethyl-substituted benzaldehyde or its derivatives. The dimethoxymethyl acetal can be deprotected under mild acidic or UV/HBA conditions to release 2-(pentafluoroethyl)benzaldehyde (predicted density 1.4±0.1 g·cm⁻³, bp 195.6±40.0 °C, LogP 2.96) . Using the ortho acetal building block avoids the need for regioisomer separation that would be required if starting from a mixture of isomers, and provides a more direct route than multi-step installation of the aldehyde functionality onto a pre-existing ortho-C₂F₅-benzene scaffold. This application leverages the unique ortho relationship between the protected aldehyde and the pentafluoroethyl group, a feature not replicable with the meta or para isomers.

Sterically Controlled Regioselective Functionalization in Multi-Step Synthesis of Fluorinated Pharmaceuticals or Agrochemicals

For medicinal chemistry or agrochemical programs requiring site-selective introduction of additional substituents onto a C₂F₅-bearing aromatic ring, the ortho isomer provides a distinct steric environment that can be exploited to direct subsequent reactions to specific positions [1]. The bulky C₂F₅ group at the ortho position sterically shields one face of the aromatic ring, which can be advantageous in enantioselective transformations or when para-selectivity is desired. The identical LogP (3.6321) and TPSA (18.46 Ų) across all three isomers confirm that lipophilicity-driven biological target engagement is expected to be equivalent, making the choice of isomer a purely synthetic/regiochemical decision.

Ortho-Directed C–H Activation and Cross-Coupling Method Development

The ortho relationship between the dimethoxymethyl acetal (a potential directing group via its oxygen atoms) and the pentafluoroethyl substituent makes this compound a valuable substrate for studying the ortho effect in directed C–H activation reactions [2]. The steric hindrance imposed by the C₂F₅ group adjacent to the directing group can be systematically compared with the meta and para isomers to calibrate steric parameters in C–H functionalization methodology. This application is particularly relevant for academic groups developing new catalytic C–H activation protocols, where a panel of regioisomeric substrates is needed to probe steric and electronic contributions to reaction outcomes [2].

Building Block for Fluorinated Liquid Crystal or Advanced Material Precursors Requiring Ortho Substitution

The pentafluoroethyl group imparts high thermal stability, low surface energy, and increased hydrophobicity to aromatic compounds . When these properties must be combined with a functionalizable aldehyde handle in a defined ortho geometry—for example, in the synthesis of fluorinated Schiff-base ligands, liquid crystal intermediates, or covalent organic framework (COF) monomers—the ortho isomer is the mandatory choice. The meta and para isomers would produce materials with different molecular geometries and packing, potentially altering mesophase behavior or framework topology . No quantitative comparative material performance data were identified for these specific isomers.

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